1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
“1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine” belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 1-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in dioxane with a 25% weight solution of NH3 in H2O . The reaction mixture is stirred for 3 hours at reflux .Molecular Structure Analysis
The molecular structure of “1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine” consists of a pyrazole ring fused to a pyrimidine ring .Scientific Research Applications
Synthesis and Chemical Properties
1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a crucial intermediate in the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which exhibit potential pharmacological properties. The compound has been synthesized through a rational two-step process, showcasing its importance in chemical synthesis for pharmacological research (Ogurtsov & Rakitin, 2021).
Antiproliferative and Proapoptotic Activities
Derivatives of 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine have shown significant antiproliferative and proapoptotic activities in cancer cell lines, notably A431 and 8701-BC, by inhibiting c-Src phosphorylation. This inhibition mechanism suggests potential applications in cancer therapy by interfering with cancer cell growth and survival pathways (Carraro et al., 2006).
Antimicrobial Activity
Certain derivatives of 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine have been synthesized with amino acid, imidazole, and sulfonamide groups, exhibiting notable antimicrobial activity. These compounds have shown effectiveness almost comparable to the standard antibiotic chloramphenicol against specific microbial strains, indicating their potential as novel antimicrobial agents (Ghorab et al., 2004).
Molecular Structure and Interaction Studies
Research into the hydrogen bonding and molecular structure of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines has provided insights into their crystallization behaviors and interaction patterns. These studies contribute to the understanding of molecular interactions and the design of compounds with desired physical and chemical properties (Trilleras et al., 2008).
Anticancer and Anti-inflammatory Activities
A series of pyrazolo[3,4-d]pyrimidine derivatives has been developed, showing promising anticancer and anti-5-lipoxygenase activities. These compounds have been evaluated for their cytotoxic effects on cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. Such activities highlight the potential of these derivatives in developing new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Future Directions
properties
IUPAC Name |
1-tert-butyl-4-chloro-6-methylpyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4/c1-6-13-8(11)7-5-12-15(9(7)14-6)10(2,3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEXLYBQKVAZMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(C)(C)C)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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